1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one

Vue d'ensemble

Description

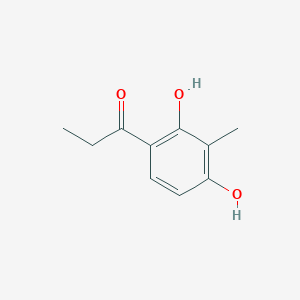

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a phenyl ring, along with a propanone group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxyacetophenone with propanal under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Photochemical Rearrangements

The compound undergoes photo-Favorskii rearrangement under UV irradiation, a reaction characteristic of aryl ketones with ortho-hydroxyl groups. This process involves:

-

Triplet-state excitation : Formation of a biradical intermediate (³pHA⁻ or ³pQ) via adiabatic ionization in aqueous media .

-

Spirodione intermediate : Transient formation of a strained bicyclic spirodione (26), which rapidly decarbonylates to yield arylacetic acid derivatives (e.g., p-hydroxyphenylacetic acid) .

Key data :

| Parameter | Value | Source |

|---|---|---|

| Triplet-state lifetime (³τ) | 2.13 ns (in aqueous CH₃CN) | |

| Reaction time constant | 1–2 ns (full product formation) | |

| Primary product | p-Hydroxyphenylacetic acid |

Esterification and Protection

The phenolic hydroxyl groups are sites for acetylation or phosphorylation :

-

Acetylation : Reacting with acetic anhydride yields mono- or diacetylated derivatives, as evidenced in analogous compounds like p-hydroxyphenacyl acetate .

-

Phosphate ester formation : Used to create photolabile protecting groups for controlled release applications .

Example conditions :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O, pyridine, room temperature | Acetyl-protected derivative |

| Photodeprotection | UV light (254–365 nm), aqueous CH₃CN | Free phenol + acetic acid |

Oxidation and Ring Contraction

In acidic or oxidative media:

-

Cyclopropanone formation : Intermediate in Favorskii-like rearrangements, leading to ring-contracted products (e.g., cyclohexenone derivatives) .

-

Hydrolysis : Rapid decarbonylation of cyclopropanone intermediates yields carboxylic acids .

Mechanistic pathway :

-

Protonation at carbonyl oxygen → Biradical formation.

-

Cyclopropanone intermediate → CO extrusion.

Pharmaceutical Intermediates

-

Serves as a precursor to antiviral and antimicrobial chalcone derivatives .

-

Used in synthesizing chromonyl chalcones via Claisen-Schmidt condensation .

Photoremovable Protecting Groups

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Pharmacological Applications

Antiviral and Antimicrobial Activities

Recent studies have highlighted the antiviral properties of chalcones, including 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one. Research indicates that chalcones exhibit inhibitory effects against several viruses, including SARS-CoV-2. A study involving 269 chalcones revealed their potential as inhibitors of the 3CL protease, a critical enzyme in viral replication. The binding affinity of certain chalcone derivatives was comparable to established antiviral drugs like remdesivir .

Table 1: Antiviral Activity of Chalcones

| Chalcone Derivative | Virus Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Xanthoangelol E | SARS-CoV-2 | 11.4 | Inhibition of 3CL pro |

| Isobavachalcone | MERS-CoV | 35.85 | Inhibition of 3CL pro |

Anti-inflammatory Properties

Chalcones are also recognized for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them promising candidates for treating inflammatory diseases .

Biochemical Applications

Biotransformation Studies

The biotransformation of hydroxychalcones has been investigated using microbial strains such as Gordonia and Rhodococcus. These studies demonstrate that these bacteria can effectively convert hydroxychalcones into dihydrochalcones and alcohols through enzymatic processes. For instance, the microbial reduction of this compound yielded novel products with significant yields, showcasing its potential for industrial biotransformation applications .

Table 2: Biotransformation Products from Hydroxychalcones

| Microbial Strain | Starting Compound | Product | Yield (%) |

|---|---|---|---|

| Gordonia sp. DSM 44456 | This compound | 2-Hydroxy-4'-methyldihydrochalcone | 35 |

| Rhodococcus sp. DSM 364 | This compound | Alcohol derivative | 6.3 |

Cosmetic Applications

Tyrosinase Inhibition

Chalcones have been identified as potent inhibitors of tyrosinase, an enzyme crucial in melanin production. This property is particularly valuable in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders. The inhibition mechanism involves the competitive binding of chalcones to the active site of tyrosinase .

Table 3: Tyrosinase Inhibition by Chalcone Derivatives

| Chalcone Derivative | IC50 (μM) | Application Area |

|---|---|---|

| This compound | <10 | Skin lightening products |

Research Case Studies

Case Study: Antiviral Screening

A comprehensive screening of chalcone derivatives against SARS-CoV-2 was conducted using molecular docking simulations to predict binding affinities to the viral protease. The study found that specific substitutions on the chalcone structure significantly enhanced antiviral activity, suggesting a pathway for designing new antiviral agents based on this scaffold .

Case Study: Biotransformation Efficiency

In another study focusing on the biotransformation capabilities of Gordonia species, researchers demonstrated that optimizing incubation times and microbial strains could lead to higher yields of desired products from hydroxychalcones, thus enhancing their applicability in biocatalysis for pharmaceutical synthesis .

Mécanisme D'action

The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Comparaison Avec Des Composés Similaires

2,4-Dihydroxyacetophenone: Shares the dihydroxyphenyl structure but lacks the propanone group.

3,4-Dihydroxyphenylacetone: Similar structure with hydroxyl groups at different positions.

2,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a propanone group.

Uniqueness: 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one is unique due to the presence of both hydroxyl and propanone groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for versatile applications in various fields of research and industry .

Activité Biologique

1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a propanone backbone with hydroxyl groups at the 2 and 4 positions on the aromatic ring, contributing to its biological activity.

Anticancer Activity

Research has demonstrated that chalcones exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of key kinases involved in cancer progression. For instance, it affects the Hippo signaling pathway by promoting the nuclear translocation of YAP (Yes-associated protein), which is crucial for regulating cell growth and survival .

- Synergistic Effects : In combination with other chemotherapeutic agents, this chalcone has shown enhanced efficacy against specific cancer types. For example, its combination with paclitaxel has demonstrated promising results in triple-negative breast cancer models .

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. In vitro studies indicate that this compound exhibits activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The study further elucidated that the compound induces apoptosis via mitochondrial pathways.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Propriétés

IUPAC Name |

1-(2,4-dihydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJSCDVYCXQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=C(C=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343781 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63876-46-0 | |

| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.